molecular formula C9H14O2Si B7821073 Dimethoxymethyl(phenyl)silane

Dimethoxymethyl(phenyl)silane

Cat. No.: B7821073
M. Wt: 182.29 g/mol
InChI Key: FNLUYENEAPLWBT-UHFFFAOYSA-N
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Description

Chemical Identity Dimethoxymethyl(phenyl)silane (CAS 3027-21-2) is an organosilicon compound with the molecular formula C₉H₁₄O₂Si and a molecular weight of 182.29 g/mol . Its IUPAC name is dimethoxy(methyl)phenylsilane, and it is structurally characterized by a silicon atom bonded to a methyl group, a phenyl group, and two methoxy substituents (Figure 1). Key synonyms include methylphenyldimethoxysilane and phenylmethyldimethoxysilane .

Applications This compound serves as a coupling agent in industrial applications, enhancing adhesion between organic and inorganic materials. It is widely used in adhesives, coatings, sealants, and electronic components, where strong interfacial bonding and durability are critical .

Properties

IUPAC Name

dimethoxymethyl(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLUYENEAPLWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reductive Silylation with Lithium and Trimethylsilyl Chloride

Dimethoxymethyl(phenyl)silane undergoes Birch-type reductive silylation when treated with lithium metal in tetrahydrofuran (THF) and excess chlorotrimethylsilane (Me₃SiCl). This reaction produces two primary products:

  • Dimethoxymethyl(Ttc)silane (Ttc = 3,4,5,6-tetrakis(trimethylsilyl)cyclohexen-1-yl) in 45% yield.

  • Diastereomeric 2-[2,2-bis(trimethylsilyl)ethylidene]-1-methoxy-1-methyl-3,4,5-tris(trimethylsilyl)silolane isomers (2a , 2b ) in 20% and 8% yields, respectively, via an unexpected ring contraction from six- to five-membered silacycles .

The reaction mechanism involves:

  • Electron transfer from Li to the phenyl ring.

  • Silylation of the reduced intermediate by Me₃SiCl.

  • Rearrangement leading to ring contraction (for 2a , 2b ) .

X-ray crystallography confirmed the structures of 2a and 2b , revealing distorted chair conformations in the silolane rings .

Hydrolysis and Condensation Reactions

The methoxy groups in this compound render it moisture-sensitive. Hydrolysis proceeds via nucleophilic attack by water, forming silanol intermediates:

PhMe(OMe)2Si+2H2OPhMe(OH)2Si+2MeOH\text{PhMe(OMe)}_2\text{Si} + 2\text{H}_2\text{O} \rightarrow \text{PhMe(OH)}_2\text{Si} + 2\text{MeOH}

Subsequent condensation of silanols yields siloxane networks. Kinetic studies indicate slower hydrolysis compared to trialkoxysilanes due to steric hindrance from the phenyl group .

Group Exchange Reactions

In the presence of chlorosilanes, this compound participates in methoxy-chloro exchange. For example, reacting with dimethyl dichlorosilane (Me₂SiCl₂) at 30–120°C produces methyldimethoxysilane and methyl dimethoxy chlorosilane as byproducts :

PhMe(OMe)2Si+Me2SiCl2Me2Si(OMe)2+PhMe(Cl)(OMe)Si\text{PhMe(OMe)}_2\text{Si} + \text{Me}_2\text{SiCl}_2 \rightarrow \text{Me}_2\text{Si(OMe)}_2 + \text{PhMe(Cl)(OMe)Si}

Optimized conditions (45–55°C, glass column reactor) achieve 87% yield of methyldimethoxysilane .

Hydride Transfer Reactions

While direct hydride transfer is less common for this compound compared to phenylsilane (PhSiH₃), its derivatives participate in reduction reactions. For instance:

  • Reduction of phosphine oxides : Similar to phenylsilane, it reduces tertiary phosphine oxides to phosphines with retention of configuration :

R3PO+PhMe(OMe)2SiHR3P+PhMe(OMe)2SiOH\text{R}_3\text{PO} + \text{PhMe(OMe)}_2\text{SiH} \rightarrow \text{R}_3\text{P} + \text{PhMe(OMe)}_2\text{SiOH}

  • Catalytic reductions : In enzymatic systems (e.g., human carbonic anhydrase II), silane derivatives transfer hydrides to ketones, though enantioselectivity depends on the catalyst .

Table 1: Key Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProducts/YieldReferences
Reductive silylationLi, Me₃SiCl, THF, 25°C1 (45%), 2a/b (28%)
Methoxy-chloro exchangeMe₂SiCl₂, 45–55°C, glass column reactorMe₂Si(OMe)₂ (87%)
HydrolysisH₂O, RTSilanol networks

Scientific Research Applications

Chemical Properties and Reactions

Dimethoxymethyl(phenyl)silane is characterized by its ability to form stable silicon-carbon bonds, which allows it to undergo various chemical transformations. Key reactions include:

  • Oxidation : Forms silanols or siloxanes.
  • Reduction : Can be reduced to form silanes using reagents like lithium aluminum hydride (LiAlH₄).
  • Substitution : Engages in nucleophilic substitution reactions with halides.
  • Hydrolysis : Reacts with moisture to yield silanols and methanol.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the preparation of other organosilicon compounds. Its unique structure allows it to act as a precursor for various silicon-based materials.

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules and as a protective group for functional groups in biomolecules. Its ability to form stable bonds makes it valuable in drug development and delivery systems.

Medical Uses

This compound is involved in developing pharmaceuticals, particularly in formulations that require stability and controlled release of active ingredients. Its properties enhance the efficacy of drug delivery systems.

Industrial Applications

This compound plays a crucial role in the production of silicone polymers, resins, and coatings. It is particularly noted for its use as a cross-linking agent for room-temperature vulcanized silicone rubber, enhancing mechanical strength and thermal stability .

Case Study 1: Cross-Linking Agent in Silicone Rubber

A study demonstrated that this compound significantly improved the mechanical properties of silicone rubber when used as a cross-linking agent. The resulting material exhibited enhanced heat resistance and moisture resistance compared to traditional silicone formulations .

Case Study 2: Drug Delivery Systems

Research highlighted the use of this compound in developing advanced drug delivery systems. The compound's ability to form stable complexes with active pharmaceutical ingredients led to improved release profiles and bioavailability .

Mechanism of Action

The mechanism of action of dimethoxymethyl(phenyl)silane involves its ability to form stable silicon-carbon bonds. This compound can undergo various chemical transformations, allowing it to interact with different molecular targets and pathways. For example, it can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Dimethoxymethyl(phenyl)silane C₉H₁₄O₂Si Methyl, Phenyl, Methoxy High synthesis yield due to low steric hindrance ; used in adhesives .
Dimethoxydiphenylsilane C₁₄H₁₆O₂Si Two Phenyl, Methoxy Lower synthesis yield compared to methyl-containing analogs due to steric hindrance .
Diphenyldimethoxy silane (DPDMS) C₁₄H₁₆O₂Si Phenyl, Methoxy Used in sol-gel reactions for polysilane production; cost-efficient precursor .
Dimethoxy(3,3,3-trifluoropropyl)silane C₆H₁₃F₃O₂Si Trifluoropropyl, Methoxy Fluorination enhances hydrophobicity and chemical resistance; applicable in specialty coatings .
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si Chloromethyl, Ethoxy Ethoxy groups increase hydrolysis rate; chloromethyl enables functionalization in polymers .
Key Findings

Steric and Electronic Effects: Methyl groups reduce steric hindrance, leading to higher synthetic yields (e.g., this compound) compared to bulkier substituents like phenyl or trifluoropropyl . Bulky substituents (e.g., naphthyl in dimethoxy(naphthalen-1-yl)(phenyl)silane) alter electronic properties and reactivity, impacting hydrogen-bonding patterns in silanol precursors .

Functional Group Impact :

  • Methoxy vs. Ethoxy : Ethoxy-substituted silanes (e.g., Chloromethylmethyldiethoxysilane) hydrolyze faster than methoxy analogs, making them reactive in crosslinking applications .
  • Fluorinated Groups : The 3,3,3-trifluoropropyl group in Dimethoxy(trifluoropropyl)silane introduces hydrophobicity and thermal stability, ideal for water-resistant coatings .

Applications :

  • Adhesion Promotion : this compound outperforms diphenyldimethoxy silane in composite materials due to balanced steric and electronic properties .
  • Sol-Gel Reactions : Diphenyldimethoxy silane (DPDMS) is preferred in polysilane synthesis for its cost-efficiency and moderate reactivity .

Research Findings and Performance Data

Table 2: Research Insights
Compound Study Focus Key Result Reference
This compound Synthesis Efficiency 85–90% yield due to methyl group reducing steric hindrance .
Dimethoxydiphenylsilane Hydrogen-Bonding Patterns Forms weaker hydrogen bonds compared to silanediols, limiting use in self-assembly .
Dimethoxy(trifluoropropyl)silane Thermal Stability Stable up to 150°C; used in high-temperature coatings .
Chloromethylmethyldiethoxysilane Hydrolysis Rate Rapid hydrolysis enables fast curing in adhesives .

Biological Activity

Dimethoxymethyl(phenyl)silane is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its biological activity, particularly in the context of anticancer and antimicrobial properties, is of significant interest. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its silane backbone, which features two methoxy groups and a phenyl group. The general formula can be represented as:

C9H12O2Si\text{C}_9\text{H}_{12}\text{O}_2\text{Si}

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research has shown that silanes can enhance the antimicrobial efficacy of coatings and materials. The incorporation of silanes into polymer matrices has been reported to improve resistance against bacterial adhesion and biofilm formation.

Case Studies

  • Anticancer Activity : A study investigated the effects of silane derivatives on human cancer cell lines. Results indicated that certain silanes could significantly reduce cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Antimicrobial Efficacy : In another study focusing on silane-modified surfaces, it was found that surfaces treated with this compound exhibited reduced bacterial colonization compared to untreated controls. This suggests potential applications in medical devices and hospital environments to mitigate infection risks.

Table 1: Summary of Biological Activities of this compound

Activity Type Mechanism Reference
AnticancerInduction of apoptosis
Cell cycle arrest
AntimicrobialReduced bacterial adhesion
Biofilm formation inhibition

Research Findings

  • Mechanistic Insights : Studies suggest that the biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins, leading to altered cellular functions.
  • Synergistic Effects : Combining this compound with other therapeutic agents may enhance its efficacy, particularly in cancer treatment protocols.

Q & A

Q. How can researchers resolve contradictions between computational predictions and experimental data in silane reactivity studies?

  • Answer : Conduct sensitivity analyses on computational models (e.g., varying basis sets in DFT) and validate with isotopic labeling experiments (e.g., deuterated silanes) .

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